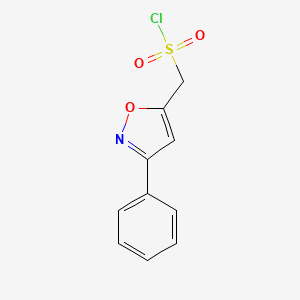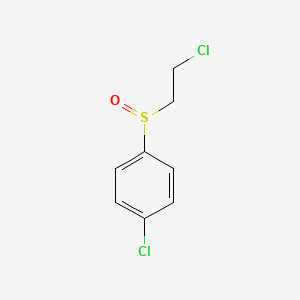![molecular formula C11H14N2O3S B1452262 4-[(4-metilpirimidin-2-il)tio]-3-oxobutanoato de etilo CAS No. 1170787-28-6](/img/structure/B1452262.png)
4-[(4-metilpirimidin-2-il)tio]-3-oxobutanoato de etilo
Descripción general
Descripción
Ethyl 4-[(4-methylpyrimidin-2-yl)thio]-3-oxobutanoate is a chemical compound with the molecular formula C11H14N2O3S . It has a molecular weight of 254.31 g/mol.
Molecular Structure Analysis
The molecular structure of Ethyl 4-[(4-methylpyrimidin-2-yl)thio]-3-oxobutanoate consists of a pyrimidine ring attached to an ethyl ester group. The exact structure is not provided in the available sources.Physical And Chemical Properties Analysis
The predicted boiling point of Ethyl 4-[(4-methylpyrimidin-2-yl)thio]-3-oxobutanoate is 373.1±27.0 °C . Its predicted density is 1.24±0.1 g/cm3 . The pKa value is predicted to be around 9 .Aplicaciones Científicas De Investigación
Actividad antioxidante
Los compuestos con una porción de pirimidina, como el “4-[(4-metilpirimidin-2-il)tio]-3-oxobutanoato de etilo”, han demostrado poseer actividad antioxidante . Esto los convierte en potenciales candidatos para combatir el estrés oxidativo, un factor clave en muchas enfermedades.
Propiedades radioprotectoras
También se ha descubierto que estos compuestos tienen propiedades radioprotectoras . Esto significa que podrían utilizarse para proteger contra los daños causados por la radiación.
Propiedades analgésicas
La investigación ha demostrado que estos compuestos pueden tener propiedades analgésicas (para aliviar el dolor) . Esto sugiere aplicaciones potenciales en el manejo del dolor.
Actividad antiinflamatoria
Se ha descubierto que estos compuestos tienen actividad antiinflamatoria . Esto podría hacerlos útiles en el tratamiento de condiciones caracterizadas por la inflamación.
Propiedades antihipertensivas
Algunos estudios sugieren que estos compuestos pueden tener propiedades antihipertensivas , lo que significa que podrían utilizarse potencialmente en el tratamiento de la presión arterial alta.
Efectos ansiolíticos
La investigación ha indicado que estos compuestos pueden tener efectos ansiolíticos (reductores de la ansiedad) . Esto sugiere aplicaciones potenciales en el tratamiento de los trastornos de ansiedad.
Actividad antimicrobiana
Se ha descubierto que estos compuestos tienen actividad antimicrobiana , lo que sugiere un posible uso en la lucha contra diversos tipos de infecciones microbianas.
Propiedades anticancerígenas
Por último, se ha descubierto que estos compuestos tienen propiedades anticancerígenas . Esto sugiere que podrían utilizarse potencialmente en el tratamiento del cáncer.
Safety and Hazards
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as thiazoles, have been found to interact with a variety of targets, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
It is known that thiazole derivatives can interact with their targets in a variety of ways, leading to a range of biological effects .
Biochemical Pathways
Thiazole derivatives have been found to impact a wide range of biochemical pathways, leading to their diverse biological activities .
Result of Action
Thiazole derivatives have been found to have a range of effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Análisis Bioquímico
Biochemical Properties
Ethyl 4-[(4-methylpyrimidin-2-yl)thio]-3-oxobutanoate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in metabolic pathways, such as those responsible for the synthesis and degradation of nucleotides. The interaction between Ethyl 4-[(4-methylpyrimidin-2-yl)thio]-3-oxobutanoate and these enzymes can lead to the modulation of their activity, thereby influencing the overall metabolic flux within the cell .
Cellular Effects
Ethyl 4-[(4-methylpyrimidin-2-yl)thio]-3-oxobutanoate has been observed to exert various effects on different types of cells and cellular processes. In particular, this compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, studies have demonstrated that Ethyl 4-[(4-methylpyrimidin-2-yl)thio]-3-oxobutanoate can modulate the activity of key signaling molecules, such as kinases and phosphatases, leading to alterations in cell proliferation, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of action of Ethyl 4-[(4-methylpyrimidin-2-yl)thio]-3-oxobutanoate involves its binding interactions with specific biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound has been shown to bind to the active sites of certain enzymes, thereby inhibiting their activity and affecting the overall metabolic pathways in which they are involved. Additionally, Ethyl 4-[(4-methylpyrimidin-2-yl)thio]-3-oxobutanoate can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression levels of various genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 4-[(4-methylpyrimidin-2-yl)thio]-3-oxobutanoate have been observed to change over time. This compound exhibits stability under certain conditions, but it can undergo degradation when exposed to specific environmental factors, such as light and temperature. Long-term studies have shown that Ethyl 4-[(4-methylpyrimidin-2-yl)thio]-3-oxobutanoate can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of Ethyl 4-[(4-methylpyrimidin-2-yl)thio]-3-oxobutanoate vary with different dosages in animal models. At lower doses, this compound has been shown to have beneficial effects, such as enhancing cellular metabolism and promoting cell survival. At higher doses, Ethyl 4-[(4-methylpyrimidin-2-yl)thio]-3-oxobutanoate can exhibit toxic or adverse effects, including cellular damage and apoptosis. These threshold effects highlight the importance of careful dosage optimization in therapeutic applications .
Metabolic Pathways
Ethyl 4-[(4-methylpyrimidin-2-yl)thio]-3-oxobutanoate is involved in various metabolic pathways, interacting with enzymes and cofactors that play crucial roles in cellular metabolism. This compound has been shown to affect the levels of key metabolites, thereby influencing the overall metabolic flux within the cell. For example, Ethyl 4-[(4-methylpyrimidin-2-yl)thio]-3-oxobutanoate can modulate the activity of enzymes involved in nucleotide synthesis and degradation, leading to changes in the levels of nucleotides and other related metabolites .
Transport and Distribution
The transport and distribution of Ethyl 4-[(4-methylpyrimidin-2-yl)thio]-3-oxobutanoate within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. The localization and accumulation of Ethyl 4-[(4-methylpyrimidin-2-yl)thio]-3-oxobutanoate within cells can influence its activity and function, as well as its overall therapeutic potential .
Subcellular Localization
Ethyl 4-[(4-methylpyrimidin-2-yl)thio]-3-oxobutanoate exhibits specific subcellular localization, which can affect its activity and function. This compound has been shown to localize to particular cellular compartments, such as the nucleus and mitochondria, where it can interact with specific biomolecules and exert its effects. The subcellular localization of Ethyl 4-[(4-methylpyrimidin-2-yl)thio]-3-oxobutanoate is influenced by targeting signals and post-translational modifications that direct it to specific organelles .
Propiedades
IUPAC Name |
ethyl 4-(4-methylpyrimidin-2-yl)sulfanyl-3-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3S/c1-3-16-10(15)6-9(14)7-17-11-12-5-4-8(2)13-11/h4-5H,3,6-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMIHQKJEGQDYJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)CSC1=NC=CC(=N1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















